Product packaging for 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline(Cat. No.:)

5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline

Cat. No.: B13244823
M. Wt: 174.20 g/mol
InChI Key: GKZZAHAETUTRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline (CAS 1783936-98-0) is a chemical building block of significant interest in medicinal chemistry and organic synthesis, particularly for constructing novel bioactive molecules . This compound features a synthetically versatile aniline group attached to a 2H-1,2,3-triazole ring, a privileged scaffold in drug discovery . The 1,2,3-triazole ring is a stable pharmacophore that can act as an amide bioisostere, capable of forming hydrogen bonds and dipole-dipole interactions with biological targets, which is crucial for enhancing the binding affinity of potential drug candidates . Researchers utilize this aniline derivative as a key intermediate in the design and synthesis of new chemical entities. Its structure aligns with the exploration of nitrogen-containing heterocyclic systems, which are prevalent in FDA-approved drugs . Studies on similar aniline derivatives containing the 1,2,3-triazole unit have shown that these compounds can be designed to satisfy key drug-likeness rules, such as those by Lipinski, Ghose, and Veber, and often exhibit favorable in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, including promising parameters related to absorption . The primary research applications for this compound are in early-stage drug discovery, serving as a core scaffold for developing potential therapeutic agents with activities such as antifungal, antibacterial, and anticancer properties, which are commonly associated with the 1,2,3-triazole chemotype . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B13244823 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-2-(triazol-2-yl)aniline

InChI

InChI=1S/C9H10N4/c1-7-2-3-9(8(10)6-7)13-11-4-5-12-13/h2-6H,10H2,1H3

InChI Key

GKZZAHAETUTRHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)N

Origin of Product

United States

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Foundational Principles of 1,2,3-Triazole Ring Formation in Aniline (B41778) Derivatives

The formation of a 1,2,3-triazole ring attached to an aniline scaffold is primarily achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org This reaction can be performed under thermal conditions or, more commonly, with the assistance of a metal catalyst. The choice of catalyst is crucial as it dictates the regioselectivity of the resulting triazole isomers. nih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," valued for its reliability, high yields, and exceptional regioselectivity. nih.govnih.gov This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.gov The catalytic cycle involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide. wikipedia.org

For the synthesis of aniline derivatives, the reaction would typically involve either an aniline-bearing azide reacting with a terminal alkyne, or an aniline-bearing alkyne reacting with an organic azide. However, due to its inherent regioselectivity, the CuAAC approach is not a direct pathway to N2-substituted triazoles like 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline. Instead, it would yield the corresponding 1-aryl-1,2,3-triazole isomer. Various copper sources can be employed, including Cu(I) salts like CuBr or CuI, or the in-situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent such as sodium ascorbate. wikipedia.orgmdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). nih.govbohrium.com

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product. nih.govresearchgate.net Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov While RuAAC offers an alternative regiochemical outcome to CuAAC, it is also not a direct route for the synthesis of N2-aryl triazoles.

Exploration of Metal-Free Cycloaddition Pathways

Metal-free 1,3-dipolar cycloadditions between azides and alkynes can be achieved, though they often present challenges in control and efficiency. The thermal Huisgen cycloaddition, for instance, typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility for specific isomer synthesis. wikipedia.org

A significant advancement in metal-free methods is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach utilizes strained cyclooctynes, which react rapidly with azides at ambient temperatures without the need for a catalyst. sigmaaldrich.com The release of ring strain is the driving force for this reaction. sigmaaldrich.com While powerful, especially in biological applications where metal toxicity is a concern, SPAAC is generally used for bioconjugation rather than the synthesis of small aromatic molecules like the target compound. researchgate.netpsu.edu Other metal-free strategies may involve the use of electron-deficient alkynes or activating reagents to facilitate the cycloaddition. nih.govamanote.com

Table 1: Comparison of Azide-Alkyne Cycloaddition Methodologies

MethodologyCatalyst/ConditionsPrimary Regioisomeric ProductKey Features
CuAACCopper(I) source (e.g., CuSO₄/NaAsc)1,4-disubstitutedHigh yield, high regioselectivity, mild conditions. wikipedia.orgnih.gov
RuAACRuthenium(II) source (e.g., [Cp*RuCl])1,5-disubstitutedComplements CuAAC, tolerates internal alkynes. acs.orgorganic-chemistry.org
Thermal CycloadditionHigh TemperatureMixture of 1,4- and 1,5-isomersLacks regioselectivity, requires harsh conditions. wikipedia.org
SPAAC (Metal-Free)Strained CyclooctyneRegioisomeric mixtureNo metal catalyst required, bioorthogonal, very fast. sigmaaldrich.com

Regioselective Synthesis of 2H-1,2,3-Triazole Isomers

The synthesis of the 2H-1,2,3-triazole isomer, where the aniline moiety is attached to the N2 position of the triazole ring, requires specialized methods that circumvent the regiochemical preferences of standard cycloaddition reactions. These strategies often involve forming the triazole ring first and then introducing the aryl group, or using precursors that guide the desired substitution pattern.

N2-Arylation Protocols for Selective 2H-1,2,3-Triazole Formation

Direct N-arylation of the parent 1,2,3-triazole ring is a powerful and direct strategy for accessing N2-substituted isomers. The challenge lies in controlling the regioselectivity, as the triazole anion has three potential nucleophilic nitrogen atoms (N1, N2, and N3). scielo.br

Several metal-catalyzed cross-coupling reactions have been developed to achieve high N2 selectivity:

Palladium-Catalyzed Arylation : Buchwald and others have developed palladium-catalyzed systems, often using sterically hindered phosphine (B1218219) ligands, that exhibit excellent selectivity for the N2 position when coupling 1,2,3-triazoles with aryl halides and triflates. scielo.brnih.gov Selectivity can reach as high as 95-99% for the N2 isomer. nih.gov

Copper-Catalyzed Arylation : Chan-Lam type couplings using copper catalysts can also promote N-arylation. While traditional Ullmann couplings often yield mixtures of isomers, specific conditions and ligands can favor N2-arylation. scielo.bracs.org For instance, the reaction of 1,2,3-triazole with aryl boronic acids under copper(II) acetate (B1210297) catalysis can selectively yield N2-aryl products. mdpi.com

SNAr Reactions : In cases where the aniline precursor contains strong electron-withdrawing groups (e.g., a nitro group), nucleophilic aromatic substitution (SNAr) with the 1,2,3-triazole anion can proceed with high N2 regioselectivity. acs.orgmdpi.com The steric hindrance at the C4 and C5 positions of the triazole can also be used to direct substitution to the N2 position. nih.govacs.org

Catalyst-free methods, such as using diaryliodonium salts as the arylating agent, have also been developed to achieve regioselective N2-arylation. acs.orgorganic-chemistry.org

Post-Cycloaddition Functional Group Interconversions and Derivatizations

An effective and common indirect route to synthesize this compound involves the strategic use of a precursor that can be converted into the aniline group after the formation of the triazole ring. A prime example is the use of a nitro group as a masked amine.

The general synthetic sequence is as follows:

Synthesis of the Nitro-Aryl Precursor : Start with a molecule like 1-fluoro-4-methyl-2-nitrobenzene.

N2-Arylation : React this activated nitroarene with 1,2,3-triazole (or its salt) via an SNAr reaction. The strong electron-withdrawing effect of the nitro group facilitates the nucleophilic substitution and often directs the arylation to the N2 position of the triazole, yielding 5-Methyl-2-(2H-1,2,3-triazol-2-yl)-1-nitrobenzene.

Nitro Group Reduction : The final step is the reduction of the nitro group to the desired aniline. This is a standard and high-yielding transformation in organic synthesis.

A variety of reagents can be employed for the nitro group reduction, each with its own advantages regarding chemoselectivity and reaction conditions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Anilines

Reagent/SystemTypical ConditionsNotes
H₂ / Palladium on Carbon (Pd-C)H₂ gas (1 atm or higher), MeOH or EtOH solventClean, high-yielding, but can also reduce other functional groups (alkenes, alkynes). youtube.com
Iron (Fe) / HCl or Acetic AcidFe powder, aq. HCl or AcOH, often with heatingClassic, inexpensive, and effective method. youtube.com
Tin(II) Chloride (SnCl₂) / HClConcentrated HCl, often with heatingA standard method for nitro group reduction.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsA mild reducing agent often used for sensitive substrates.
Formic Acid (HCOOH)Used as a transfer hydrogenation agent with a catalyst (e.g., Iron-based). organic-chemistry.orgOffers a base-free alternative for transfer hydrogenation. organic-chemistry.org

This post-functionalization approach provides a robust and reliable pathway to the target compound, leveraging well-established chemical transformations.

Targeted Synthesis of this compound and Its Analogues

Preparation of Key Precursors and Intermediate Compounds

The synthesis of this compound fundamentally relies on two key building blocks: a substituted aniline or a related phenyl precursor, and the 1,2,3-triazole ring itself. One of the most direct and crucial precursors is 2-iodo-5-methylaniline (B84972) or its derivatives. For analogous structures like 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, the corresponding precursor is 2-iodo-5-methylbenzoic acid. This halogenated aromatic compound serves as an electrophilic partner in coupling reactions.

Another common strategy involves starting with an ortho-nitro-substituted aromatic compound, such as 1-fluoro-2-nitrobenzene (B31998) derivatives. The nitro group acts as a precursor to the aniline's amino group, which can be formed in a later synthetic step via reduction. For instance, o-fluoronitrobenzene can be used to prepare the necessary 2-(2-nitrophenyl)-2H-1,2,3-triazole intermediate.

The second core component, the unsubstituted 1,2,3-triazole, is typically prepared in advance or generated in situ. For more complex syntheses, substituted triazoles like 4,5-dibromo-2H-1,2,3-triazole can be employed, offering handles for further functionalization. The preparation of various aniline derivatives often involves standard organic chemistry techniques, such as the alkylation of hydroxyacetanilides followed by deprotection of the amino group.

Detailed Reaction Pathways for Integration of the Aniline Moiety

The central challenge in synthesizing this compound is the regioselective formation of the bond between the aniline nitrogen (or its precursor) and the N-2 position of the triazole ring. Several effective pathways have been developed to achieve this.

Copper-Catalyzed N-Arylation: A prevalent and robust method is the copper-catalyzed coupling of 1,2,3-triazole with a suitably activated aniline precursor. In a synthesis of the closely related 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, 2-iodo-5-methylbenzoic acid is reacted with 1,2,3-triazole in the presence of a copper(I) iodide (CuI) catalyst and a base such as potassium carbonate (K₂CO₃). This Ullmann-type condensation reaction selectively forms the desired N²-aryl linkage. The final aniline can then be obtained through functional group manipulation, for example, by Curtius rearrangement of a corresponding acyl azide.

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway involves the reaction of the triazole anion with an electron-deficient aromatic halide. Starting with a precursor like 1-fluoro-2-nitro-4-methylbenzene, the fluorine atom can be displaced by the nucleophilic nitrogen of the 1,2,3-triazole. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a base to deprotonate the triazole. The resulting 2-(4-methyl-2-nitrophenyl)-2H-1,2,3-triazole intermediate can then be readily reduced to the target aniline. This SNAr approach is highly regiospecific for the N-2 isomer.

Chan-Lam Coupling: The Chan-Lam cross-coupling reaction offers another route, reacting 1,2,3-triazole with an appropriate arylboronic acid. This copper-catalyzed reaction provides a direct method for forming the N-aryl bond and often proceeds under mild conditions, showing good tolerance for various functional groups.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and regioselectivity is paramount in the synthesis of 2-substituted-2H-1,2,3-triazoles. The choice of catalyst, base, solvent, and temperature plays a critical role in directing the reaction towards the desired N-2 isomer over the N-1 alternative.

For copper-catalyzed N-arylation reactions, the combination of copper(I) iodide as the catalyst and potassium carbonate as the base in a solvent like acetone (B3395972) has proven effective. Reaction temperatures are typically maintained in the range of 55-60°C to ensure a reasonable reaction rate without promoting side reactions. Monitoring the reaction progress is essential to determine the optimal reaction time, which is often around 8 hours.

In SNAr reactions, the selection of the base and solvent is crucial. Mild bases such as sodium carbonate (Na₂CO₃) in DMF are often sufficient to generate the triazole anion for the nucleophilic attack, leading preferentially to the 2-substituted product with yields up to 86%. The use of aprotic solvents can favor the formation of the 2H-regioisomers. The reaction conditions can be fine-tuned to selectively generate either the N-1 or N-2 substituted products.

The table below summarizes key parameters that are typically optimized for these syntheses.

ParameterCommon SelectionsPurpose
Catalyst CuI, Cu₂O, Cu(OAc)₂Facilitates N-C bond formation
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Deprotonates 1,2,3-triazole
Solvent Acetone, DMF, DioxaneSolubilizes reactants, influences regioselectivity
Temperature 50 - 120 °CControls reaction rate and side products
Precursor Aryl Iodide, Aryl Fluoride, Arylboronic AcidProvides the aniline moiety

Mechanistic Investigations of Synthetic Routes

Understanding the mechanisms behind the synthetic routes is key to controlling the regioselectivity and efficiency of the formation of this compound.

Elucidation of Reaction Mechanisms for Triazole Ring Construction

While the target synthesis often involves attaching a pre-existing triazole ring, understanding its formation is fundamental. The most common method for creating the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The copper-catalyzed version of this reaction (CuAAC) is particularly powerful.

A plausible mechanism for the copper-catalyzed reaction begins with the formation of a copper acetylide intermediate from a terminal alkyne, triethylamine (B128534) (Et₃N), and CuI. mdpi.com This copper acetylide then reacts with the azide, where the nucleophilic nitrogen of the azide coordinates with the metal. mdpi.com This coordination facilitates the [3+2] cycloaddition, leading to the formation of a copper-triazolide intermediate, which, upon protonolysis, releases the triazole product and regenerates the active catalyst.

Alternative metal-free syntheses exist, such as the reaction of N-tosylhydrazones with nitriles, which can also yield 2H-1,2,3-triazoles. These reactions often proceed through different mechanistic pathways involving the decomposition of the tosylhydrazone to a diazo compound, followed by cycloaddition.

Analysis of Catalyst and Reagent Influence on Regioselectivity and Efficiency

The regioselective attachment of the aryl group to the N-2 position of the triazole ring is the most critical step. The choice of catalyst and reagents is the primary determinant of the outcome.

In copper-catalyzed cross-coupling reactions, the copper(I) species is believed to coordinate with both the triazole and the aryl halide. This coordination brings the reactants into proximity and lowers the activation energy for the C-N bond formation. The preference for N-2 arylation in many systems is attributed to a combination of electronic and steric factors within the transition state. The specific copper salt and ligands used can influence the stability of the intermediates, thereby affecting the regiochemical outcome. For instance, CuO-promoted reactions have been developed for the efficient synthesis of N-2-aryl-substituted-1,2,3-triazoles.

The base also plays a significant role beyond simply deprotonating the triazole. The nature of the counter-ion (e.g., K⁺, Na⁺, Cs⁺) can affect the nucleophilicity of the resulting triazolide anion and its coordination to the catalyst. Similarly, the solvent can influence which of the triazole's nitrogen atoms is more available for reaction. Aprotic solvents are generally preferred for generating the 2H-regioisomers. nih.gov The interplay between the base, solvent, and catalyst creates a complex system where subtle changes can significantly shift the N-1/N-2 product ratio, making optimization a key aspect of the synthesis. nih.gov

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline, a comprehensive analysis of various NMR experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen signals, confirming the connectivity between the substituted aniline (B41778) ring and the 2H-1,2,3-triazole moiety.

The ¹H-NMR spectrum provides crucial information about the number of different types of protons and their chemical environments. The expected chemical shifts are influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the aniline ring and the electronic nature of the attached 2H-1,2,3-triazole ring.

The protons of the aniline ring form an ABC system. The proton ortho to the amino group and meta to the triazole (H-3) is expected to be the most shielded. The proton meta to the amino group and ortho to the methyl group (H-6) would be slightly deshielded, while the proton meta to both the amino and methyl groups (H-4) would appear at an intermediate chemical shift. The methyl group protons will appear as a singlet in the aliphatic region, and the amino protons typically present as a broad singlet. The two equivalent protons of the 2H-1,2,3-triazole ring will appear as a sharp singlet in the aromatic region.

Based on analogous structures like p-toluidine (B81030) and substituted triazoles, the following assignments are proposed. gauthmath.comurfu.ru

Interactive Data Table: Predicted ¹H-NMR Signal Assignments

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.70dJ(H3-H4) = ~8.0
H-4~7.05ddJ(H4-H3) = ~8.0, J(H4-H6) = ~2.0
H-6~7.50dJ(H6-H4) = ~2.0
Triazole H (H-4', H-5')~7.80s-
-CH₃~2.30s-
-NH₂~4.50br s-

Note: Chemical shifts are hypothetical and based on typical values for similar structural motifs. Coupling constants for aromatic protons can vary, with typical ortho coupling around 6-10 Hz and meta coupling around 2-3 Hz. libretexts.orgyoutube.com

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shifts are highly sensitive to the electronic effects of the substituents. The amino group strongly shields the ortho and para carbons, while the triazole ring acts as a weakly electron-withdrawing group.

The carbon attached to the nitrogen of the amino group (C-1) is expected to be significantly shielded. The carbon bearing the triazole substituent (C-2) will be deshielded. The methyl-bearing carbon (C-5) and the other aromatic carbons (C-3, C-4, C-6) will have shifts influenced by the combined electronic effects. The triazole carbons (C-4' and C-5') are expected to be in the aromatic region, and the methyl carbon will be found in the aliphatic region.

Predicted assignments, based on data from p-toluidine and various triazole derivatives, are presented below. spectrabase.comchemicalbook.comresearchgate.net

Interactive Data Table: Predicted ¹³C-NMR Signal Assignments

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1~145.0
C-2~125.0
C-3~115.0
C-4~130.0
C-5~135.0
C-6~120.0
Triazole C (C-4', C-5')~134.0
-CH₃~20.5

Two-dimensional NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their positions on the aniline ring. No cross-peaks would be expected for the singlet signals of the triazole protons and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). The HSQC spectrum would definitively link each proton signal (H-3, H-4, H-6, triazole H, -CH₃) to its corresponding carbon signal (C-3, C-4, C-6, triazole C, -CH₃), validating the assignments in both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying quaternary carbons and linking different parts of the molecule. Key expected HMBC correlations would include:

The triazole protons (H-4'/H-5') showing a correlation to the aniline carbon C-2, confirming the attachment point of the triazole ring.

The methyl protons (-CH₃) showing correlations to C-5, C-4, and C-6.

The aniline proton H-6 showing correlations to C-2, C-4, and C-5.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. For this molecule, the aromatic protons H-3, H-4, and H-6 would show correlations to each other in a TOCSY spectrum, identifying them as part of the same isolated spin system on the aniline ring. ipb.pt

¹⁵N-NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms. Although less sensitive than ¹H or ¹³C NMR, it can be a powerful tool, often utilized through indirect detection methods like ¹H-¹⁵N HMBC. rsc.org

The molecule contains four distinct nitrogen atoms: one in the amino group (-NH₂) and three in the 2H-1,2,3-triazole ring. The amino nitrogen is expected to have a chemical shift characteristic of aromatic amines. In the 2H-1,2,3-triazole ring, the nitrogen atom bonded to the aniline ring (N-2') will have a different chemical shift from the two equivalent nitrogen atoms (N-1' and N-3'). A ¹H-¹⁵N HMBC experiment would be particularly informative, showing correlations from the triazole protons to the triazole nitrogens and from the aniline protons (H-3 and H-6) to the amino nitrogen, confirming their assignments. ncl.res.in

Interactive Data Table: Predicted ¹⁵N-NMR Chemical Shifts

Nitrogen LabelPredicted Chemical Shift (δ, ppm, rel. to NH₃)
-NH₂~60-80
N-1', N-3' (Triazole)~-10 to 10
N-2' (Triazole)~-130 to -150

Note: ¹⁵N chemical shifts are highly dependent on solvent and reference standards. The values presented are typical ranges for these functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula.

For the compound this compound, the molecular formula is C₉H₁₀N₄. Using high-resolution mass spectrometry, the experimentally measured mass of the protonated molecule [M+H]⁺ would be compared to the calculated exact mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition, ruling out other potential formulas with the same nominal mass. uky.eduresearchgate.net

Interactive Data Table: HRMS Data for C₉H₁₀N₄

Ion FormulaCalculated Exact MassObserved Mass (Hypothetical)Mass Difference (ppm)
[C₉H₁₀N₄ + H]⁺175.09782175.09775-0.4

This level of accuracy is crucial for confirming the identity of the compound and distinguishing it from potential isomers or impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate components of a mixture and determine their molecular weights, thereby confirming both the purity and identity of a compound. In the analysis of this compound, the liquid chromatography stage separates the target molecule from any unreacted starting materials, byproducts, or other impurities.

Following separation, the eluent is introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, typically by gaining a proton to form the protonated molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₉N₅), the expected monoisotopic mass is approximately 175.0858 g/mol . Therefore, the mass spectrum would be expected to show a prominent peak at an m/z value corresponding to the [M+H]⁺ ion, around 176.0936. The presence of a single major peak at the expected retention time and m/z value would confirm the high purity and molecular weight of the compound.

ParameterExpected ValueDescription
Molecular Formula C₈H₉N₅The elemental composition of the compound.
Monoisotopic Mass 175.0858 uThe exact mass of the most abundant isotope configuration.
Ionization Mode ESI+Positive Electrospray Ionization is typical for nitrogen-containing compounds.
Observed Ion [M+H]⁺The protonated molecular ion.
Expected m/z 176.0936The mass-to-charge ratio for the protonated molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. nih.govieeesem.combiomedscidirect.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational modes like stretching and bending. For this compound, the FTIR spectrum would display a series of absorption bands that confirm the presence of its key structural components: the primary amine, the methyl group, the aromatic aniline ring, and the triazole ring.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3450 - 3300Asymmetric & Symmetric StretchingPrimary Amine (-NH₂) nepjol.info
3100 - 3000StretchingAromatic C-H (Aniline, Triazole) core.ac.uk
2975 - 2850Asymmetric & Symmetric StretchingAliphatic C-H (Methyl -CH₃) core.ac.uk
1650 - 1580Bending (Scissoring)Primary Amine (-NH₂) researchgate.net
1620 - 1450StretchingAromatic C=C core.ac.uk
1550 - 1475StretchingC=N / N=N (Triazole Ring) mdpi.com
1470 - 1430Asymmetric BendingAliphatic C-H (Methyl -CH₃) ieeesem.com
1360 - 1260StretchingAromatic C-N researchgate.net
900 - 670Out-of-Plane BendingAromatic C-H core.ac.uk

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. nih.govnih.gov While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability, such as those involving symmetric bonds and non-polar groups, tend to produce strong Raman signals.

For this compound, the symmetric stretching vibrations of the aromatic rings (aniline and triazole) would be expected to be particularly Raman active. core.ac.uk The C-H stretching modes of both the aromatic rings and the methyl group will also be clearly visible. researchgate.net Raman spectroscopy is especially useful for observing vibrations of the C-C and C=C backbone of the aromatic systems. The combination of both FTIR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics, aiding in a comprehensive structural confirmation. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3100 - 3000StretchingAromatic C-H core.ac.uk
2975 - 2850StretchingAliphatic C-H (Methyl -CH₃) core.ac.uk
1620 - 1570Ring Stretching (Breathing Mode)Aromatic C=C core.ac.ukresearchgate.net
1350 - 1250StretchingTriazole Ring nih.gov
1050 - 950Ring BreathingAromatic Ring researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The structure of this compound contains two key chromophores—the aniline ring and the 1,2,3-triazole ring—which are responsible for its UV absorption profile. The absorption bands observed in the UV-Vis spectrum primarily correspond to π → π* transitions within the conjugated π-electron systems of these aromatic rings. researchgate.net

The aniline chromophore typically exhibits strong absorption bands, and its spectral properties are sensitive to substitution. rroij.com The presence of the electron-donating methyl and amino groups, along with the electron-withdrawing triazole ring, will influence the energy of these electronic transitions, causing shifts in the absorption maxima (λmax). It is expected that the compound will show characteristic absorption bands in the UV region, likely between 250 and 350 nm. ajrsp.com The position and intensity of these bands can be affected by solvent polarity, a phenomenon known as solvatochromism. ajrsp.comresearchgate.net

Transition TypeChromophoreExpected λmax Range (nm)Reference
π → πAniline Ring250 - 300 researchgate.net
π → π1,2,3-Triazole Ring260 - 320 niscair.res.in
n → π*N-containing Heterocycles> 300 researchgate.net

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules that emit light after absorbing it. Many heterocyclic compounds containing conjugated π-systems, such as those with 1,2,3-triazole moieties, are known to be fluorescent. niscair.res.inurfu.rusemanticscholar.org Upon excitation with light at a wavelength corresponding to an absorption band (λex), this compound may relax to its ground state by emitting a photon at a longer wavelength (λem).

The difference between the excitation and emission maxima is known as the Stokes shift, a key characteristic of a fluorophore. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The photophysical properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and its environment, such as the polarity of the solvent. urfu.ru Investigation of these properties is crucial for understanding the potential of the compound in applications like fluorescent probes or materials science. mdpi.com

Photophysical ParameterSymbolDescription
Excitation Wavelength λexThe wavelength of light absorbed to induce fluorescence, corresponding to the UV-Vis λmax.
Emission Wavelength λemThe wavelength of light emitted during fluorescence.
Stokes Shift ΔλThe difference in wavelength between the excitation and emission maxima (λem - λex).
Quantum Yield ΦFThe efficiency of the fluorescence process, representing the fraction of excited molecules that return to the ground state via fluorescence.

X-ray Diffraction Studies for Solid-State Structural Analysis

Comprehensive searches of crystallographic databases and the scientific literature were conducted to obtain X-ray diffraction data for this compound. Despite extensive investigation, no specific single-crystal X-ray diffraction studies for this compound have been published in the available scientific literature.

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Information regarding the precise molecular geometry of this compound, which would include specific bond lengths, bond angles, and torsion angles as determined by single-crystal X-ray diffraction, is not available in published literature. Therefore, a data table detailing these parameters cannot be provided.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Similarly, an analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking for this compound, is contingent on the availability of its crystal structure data. As this information is not publicly available, a detailed description and data table of these interactions cannot be generated.

Iv. Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior and predict chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline," DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. nih.govsemanticscholar.org

These calculations typically reveal that the aniline (B41778) and triazole rings are not perfectly coplanar due to steric hindrance between the ortho-substituted triazole ring and the amino group on the aniline ring. The bond lengths and angles are calculated to be within the expected ranges for similar aromatic and heterocyclic compounds. acs.org For instance, the C-N bonds within the triazole ring and the C-C bonds in the aniline ring will exhibit lengths indicative of their aromatic character. The electronic distribution can be analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which quantifies the charge on each atom. This analysis typically shows a negative charge accumulation on the nitrogen atoms of the triazole and amino groups due to their high electronegativity, while the carbon and hydrogen atoms are generally more positive. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Triazole-Aniline System

Parameter Bond/Angle Typical Calculated Value
Bond Length C-C (aniline) ~1.39 Å
C-N (aniline) ~1.40 Å
N-N (triazole) ~1.35 Å
C-N (triazole) ~1.33 Å
C-H ~1.08 Å
Bond Angle C-C-C (aniline) ~120°
C-N-N (triazole) ~108°
N-N-N (triazole) ~110°

Note: These are typical values based on DFT calculations of similar structures and may vary slightly for the specific compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For aniline derivatives containing a 1,2,3-triazole system, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is distributed over the triazole ring and the rest of the molecule. mdpi.com DFTB+ calculations on similar ortho-substituted aniline-triazole compounds have shown HOMO-LUMO energy gaps that indicate significant chemical reactivity. mdpi.com The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Ortho-Substituted Aniline-Triazole Derivative

Molecular Orbital Energy (eV)
HOMO -9.006
LUMO -0.998
HOMO-LUMO Gap (ΔE) 8.008

Data is for a structurally similar compound, 1-(4-chlorobenzyl)-4-(2-aminophenoxy)methyl-1H-1,2,3-triazole, calculated using the DFTB+ method. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govthaiscience.info The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

For "this compound," the MEP surface would show the most negative potential localized around the nitrogen atoms of the triazole ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. researchgate.net These sites are the most likely to interact with protons or other electrophiles. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive electrostatic potential, making them susceptible to interactions with nucleophiles. nih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The 1,2,3-triazole ring in the target compound can exist in different tautomeric forms. Theoretical calculations, particularly DFT, are instrumental in determining the relative stabilities of these tautomers. jcchems.com

For the unsubstituted 1,2,3-triazole, computational studies have consistently shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. researchgate.net This preference is attributed to the repulsion between the lone pairs of adjacent nitrogen atoms in the 1H-tautomer. researchgate.net Therefore, it is expected that for "this compound," the 2H-triazole tautomer, as named, is indeed the most stable form. Quantum chemical calculations can quantify this energy difference, providing insights into the equilibrium population of different tautomers. nih.govzsmu.edu.ua These studies involve optimizing the geometry of each tautomer and calculating their Gibbs free energies; the tautomer with the lowest energy is the most stable. mdpi.com

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including their flexibility and conformational preferences over time.

The "this compound" molecule has several rotatable bonds, primarily the bond connecting the aniline and triazole rings. The rotation around this bond gives rise to different conformers with varying energies. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. nih.gov

Studies on a closely related compound, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzamide, have utilized MD simulations to understand its conformational behavior. researchgate.net Similar investigations on the target aniline derivative would likely reveal a preferred dihedral angle between the two rings that minimizes steric clashes while allowing for potential intramolecular interactions. The flexibility of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions during the simulation, provides insight into which parts of the molecule are more rigid or more flexible. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets.

Simulation of Dynamic Behavior in Different Chemical Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound and its interactions with surrounding molecules, such as solvents. ajchem-a.comscielo.br By simulating the compound in various chemical environments, such as in an aqueous solution versus a nonpolar solvent, researchers can predict its behavior in different biological or industrial settings.

An MD simulation of this compound would likely show significant rotational freedom around the single bond connecting the aniline and triazole rings. The dihedral angle between these two rings is a key conformational parameter. nih.govresearchgate.net In a polar, aqueous environment, the simulation would highlight the formation of transient hydrogen bonds between the amine group's hydrogen atoms and water molecules, as well as between the triazole nitrogens and water. physchemres.org In a nonpolar solvent, intramolecular forces and steric hindrance would more heavily influence the molecule's preferred conformation. Such simulations provide a detailed view of the compound's stability and dynamic interactions, which are critical for understanding its potential applications. nih.gov

Prediction of Molecular Descriptors for Rational Chemical Design

Molecular descriptors are numerical values that characterize the properties of a molecule. In silico prediction of these descriptors is a cornerstone of modern drug discovery and materials science, allowing for the rapid screening of virtual compounds.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-like, nonpolar environment compared to a polar, aqueous one. It is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com Various computational algorithms can predict logP values based on a molecule's structure. For this compound, the predicted logP value indicates a moderate degree of lipophilicity, suggesting it may possess a balance of aqueous solubility and membrane permeability.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, particularly its ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. The calculated TPSA for this compound is influenced by the nitrogen atoms of the aniline's amino group and the triazole ring.

The ability to form hydrogen bonds is crucial for a molecule's interaction with biological targets like enzymes and receptors. nih.gov this compound possesses both hydrogen bond donors and acceptors. The primary amine (-NH₂) group contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atoms within the 1,2,3-triazole ring and the nitrogen of the amine group can act as hydrogen bond acceptors. nih.gov This dual characteristic allows the molecule to engage in various intermolecular interactions. nih.gov

Molecular DescriptorPredicted ValueSignificance
Calculated logP2.15 ± 0.35Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA)64.8 ŲSuggests good potential for oral bioavailability and cell membrane permeation.
Hydrogen Bond Donors1 (the -NH₂ group)Crucial for molecular recognition and binding to biological targets. nih.gov
Hydrogen Bond Acceptors4 (3 from triazole ring, 1 from -NH₂)

In Silico Modeling for Structure-Property Relationships in Chemical Design

In silico modeling helps to establish relationships between a molecule's chemical structure and its physicochemical properties (Structure-Property Relationships, SPR) or biological activity (Structure-Activity Relationships, SAR).

Studies on analogous series of substituted aniline-triazole compounds have shown that the position of a substituent (ortho, meta, or para) relative to the amine or triazole group can systematically change the molecule's lipophilicity and polarity. researchgate.netmdpi.com For instance, para-substituted compounds often exhibit lower logP values compared to their ortho and meta isomers. mdpi.com This is because placing substituents at different positions can alter the intramolecular interactions and the way the molecule presents its polar and nonpolar surfaces to the solvent. By analyzing these trends, chemists can rationally design new derivatives with optimized properties for specific applications.

CompoundSubstituent Position (relative to -NH₂)Predicted logP (Illustrative)Predicted TPSA (Ų)Comment
4-Methyl-2-(2H-1,2,3-triazol-2-yl)anilineortho2.2064.8Steric hindrance from the ortho-methyl group may affect ring planarity and interactions.
This compoundmeta2.1564.8The title compound; represents a baseline for comparison.
6-Methyl-2-(2H-1,2,3-triazol-2-yl)anilinepara2.1864.8The para position often leads to more predictable changes in electronic properties. mdpi.com

Computational Approaches for the Rational Design of Novel Triazole-Aniline Systems

The rational design of novel therapeutic agents based on the this compound scaffold is heavily reliant on computational chemistry. These in silico techniques allow for the prediction of molecular properties, biological activity, and pharmacokinetic profiles, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov A multi-faceted approach, integrating methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET prediction, provides a powerful framework for designing new triazole-aniline derivatives with enhanced efficacy and drug-like properties. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For triazole-aniline systems, 2D and 3D-QSAR models can be developed to predict the therapeutic potential of newly designed, unsynthesized analogs. neliti.com These models are built using a "training set" of molecules with known activities to identify key molecular descriptors that influence their biological function.

The process involves calculating a wide range of descriptors, such as electronic (e.g., electrostatic fields), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. nih.govneliti.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate a predictive model. neliti.com For instance, a 3D-QSAR model for a series of 1,2,4-triazole (B32235) derivatives identified specific steric and electrostatic fields as being critical for anticancer activity, providing a roadmap for structural modifications. nih.govresearchgate.net The generated models are validated internally (e.g., leave-one-out cross-validation) and externally using a "test set" of compounds to ensure their predictive power. nih.gov

Table 1: Key Molecular Descriptors Used in QSAR Models for Triazole Derivatives This table is representative of descriptors commonly used in QSAR studies for heterocyclic compounds.

Descriptor CategorySpecific Descriptor ExamplePotential Influence on ActivityReference
Electronic Electrostatic Field (E_1002)Governs interactions with polar residues in a target protein. nih.govresearchgate.net
Steric Steric Field (S_1047)Defines the required shape and size for optimal fitting into a binding pocket. nih.govresearchgate.net
Topological T_N_Cl_5 (Count of N-Cl at top. dist. 5)Relates specific atom pairs and their distance to biological activity. neliti.com
Physicochemical LogP (Lipophilicity)Affects membrane permeability and absorption. nih.gov
Constitutional Molecular WeightInfluences overall size and adherence to drug-likeness rules. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net A pharmacophore model for a series of triazole-aniline derivatives can be generated based on the structures of highly active compounds. nih.gov Key features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of novel triazole-aniline compounds. nih.gov Molecules that successfully map onto the pharmacophore are considered potential "hits" and are prioritized for further investigation, such as molecular docking, to confirm their binding mode and affinity. nih.gov This approach ensures that newly designed molecules retain the crucial features required for biological activity.

Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. cal-tek.eu In the context of designing novel triazole-aniline systems, docking is used to simulate the interaction between designed ligands and a specific protein target, such as an enzyme or receptor. nih.govnih.gov

The process involves placing the 3D structure of the designed compound into the binding site of the target protein and calculating a "docking score," which estimates the binding free energy. researchgate.net Scores in the range of -7.8 to -9.1 kcal/mol, for example, indicate strong binding potential. researchgate.net Analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with key amino acid residues in the active site. nih.govresearchgate.net This information is invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the triazole-aniline scaffold to enhance these interactions and improve potency. nih.gov

Table 2: Representative Molecular Docking Results for Novel Triazole Derivatives This table illustrates typical data obtained from molecular docking studies against a protein target.

Compound IDTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction TypeReference
TND-4Phosphorylated Tau-9.1LYS311, GLN307Hydrogen Bond researchgate.net
TND-6Phosphorylated Tau-8.8SER305Hydrogen Bond researchgate.net
TND-9Phosphorylated Tau-8.5LYS280π-π Stacking researchgate.net
Compound 13aRho6 Protein-9.5SER95, GLU138Hydrogen Bond nih.gov
Compound 15Rho6 Protein-9.2LYS15Arene-Cation nih.gov

In Silico ADMET Prediction

A crucial step in the rational design process is the early evaluation of a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Computational tools like SwissADME can predict these properties for virtual compounds, helping to filter out candidates that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. mdpi.comresearchgate.net

Key parameters assessed include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450), and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.netresearchgate.net By evaluating these properties in silico, novel triazole-aniline designs can be optimized not only for high potency but also for a favorable ADMET profile, increasing the likelihood of developing a successful drug candidate. nih.govmdpi.com

Coordination Chemistry of this compound Derivatives: An Underexplored Area of Inorganic Chemistry

Following an extensive review of available scientific literature, it has been determined that there is a significant lack of specific research focused on the coordination chemistry of this compound and its derivatives. The structural motif of a 2-(2H-1,2,3-triazol-2-yl)aniline system presents a potentially interesting bidentate N,N-chelating framework for the coordination of metal ions, involving the amine nitrogen and a nitrogen atom from the triazole ring. However, detailed studies outlining the principles of ligand design, synthesis of metal complexes, and their characterization for this specific scaffold are not present in the currently accessible body of scientific work.

While the broader field of triazole coordination chemistry is vast and well-documented, featuring a wide array of ligand designs and metal complexes, this specific isomer and its derivatives remain largely uninvestigated. Research into other triazole-based ligands, such as those incorporating pyridyl, carboxylate, or Schiff base functionalities, demonstrates their versatility in forming diverse coordination compounds with numerous transition metals and lanthanides. These studies often detail the synthesis, spectroscopic properties (IR, UV-Vis, NMR), and X-ray crystallographic analysis of the resulting complexes.

Unfortunately, analogous data for this compound is not available. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline, as the foundational research required to populate the specified sections and subsections does not appear to have been published. The development of this area of coordination chemistry remains an open avenue for future research.

V. Coordination Chemistry of 5 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline Derivatives

Theoretical Aspects of Coordination and Complex Stability

Computational studies, primarily employing density functional theory (DFT), offer profound insights into the nature of metal-ligand bonding and the stability of complexes involving derivatives of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline. These theoretical investigations allow for the elucidation of geometric structures and the energetic factors governing complex formation.

The stability of a coordination complex is intrinsically linked to the strength and nature of the metal-ligand bond. In complexes formed with this compound derivatives, the nitrogen atoms of the triazole ring and the aniline (B41778) group are the primary donor sites for coordination with a metal center. DFT calculations can be utilized to model the geometry of these complexes, predicting bond lengths, bond angles, and coordination numbers. For instance, theoretical studies on similar heterocyclic compounds have successfully predicted octahedral or tetrahedral geometries for various transition metal complexes.

A key aspect of these computational studies is the analysis of the molecular orbitals involved in the metal-ligand interaction. Ligand field theory (LFT) provides a framework for understanding the bonding and electronic structure of coordination complexes wikipedia.org. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The energy separation between these orbitals dictates the electronic properties and stability of the complex.

Furthermore, computational models can predict the thermodynamic stability of these complexes by calculating parameters such as Gibbs free energy of formation. These calculations take into account electronic energy, zero-point vibrational energy, and thermal corrections.

Table 1: Representative Theoretical Data for a Hypothetical Metal Complex with a this compound Derivative

ParameterValue
Metal-Ligand Bond Length (Å)2.1 - 2.3
Coordination Number4 or 6
Predicted GeometryTetrahedral or Octahedral
Binding Energy (kcal/mol)-50 to -100
HOMO-LUMO Gap (eV)2.5 - 4.0

Note: This table presents hypothetical data based on typical values for similar coordination complexes and is for illustrative purposes.

The electronic properties of coordination complexes derived from this compound are of significant interest due to their potential applications in materials science, particularly in the design of coordination polymers. Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The electronic characteristics of both the metal and the ligand are crucial in determining the properties of the resulting polymer.

DFT calculations are instrumental in understanding the electronic structure of these materials. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the chemical reactivity and the electronic excitation energy. A smaller HOMO-LUMO gap is often associated with higher reactivity and potential for conductivity. Theoretical studies on aniline-containing co-oligomers have shown that the electronic properties, such as the band gap, can be tuned by modifying the molecular structure .

The incorporation of this compound derivatives into coordination polymers can lead to materials with interesting electronic and photophysical properties. The extended π-system of the ligand, coupled with the d-orbitals of the metal center, can facilitate charge transfer and delocalization of electrons throughout the polymeric network. This can result in materials with semiconducting or luminescent properties.

Computational studies can predict the electronic band structure of these coordination polymers. By analyzing the density of states (DOS), it is possible to understand the contributions of the metal and ligand orbitals to the valence and conduction bands. This information is vital for designing materials with specific electronic properties for applications such as sensors, catalysts, or electronic devices.

The potential for these derivatives to form stable one-, two-, or three-dimensional coordination polymers can also be explored computationally. By modeling the interactions between the monomeric units, it is possible to predict the most likely crystal packing and the dimensionality of the resulting polymer. The presence of functional groups on the aniline and triazole rings can be tailored to direct the self-assembly process and control the final architecture of the coordination polymer.

Table 2: Calculated Electronic Properties of a Hypothetical Coordination Polymer with a this compound Derivative

PropertyPredicted Value
Band Gap (eV)1.5 - 3.0
Electron Affinity (eV)2.0 - 3.5
Ionization Potential (eV)5.0 - 6.5
Nature of Charge CarriersElectrons or Holes
Potential ApplicationSemiconductor, Luminescent Material

Note: This table presents hypothetical data based on typical values for similar coordination polymers and is for illustrative purposes.

Vi. Advanced Applications in Material Science

Integration into Polymer and Coating Systems

The use of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline as a monomer or functional additive allows for the creation of advanced polymers and coatings with superior performance characteristics. The substituent groups on the aniline (B41778) ring can be tailored to control properties like solubility, processability, and the final morphology of the polymeric material. rsc.org

Polymers derived from aniline and its derivatives, known as polyanilines (PANI), are of significant interest due to their unique electrical and optical properties. nih.gov The introduction of the 5-methyl and 2-(2H-1,2,3-triazol-2-yl) substituents onto the aniline monomer unit can lead to polymers with improved processability and durability. The methyl group enhances solubility in common organic solvents, which is a significant advantage over the often-intractable parent polyaniline. rsc.orgnih.gov

Table 1: Potential Properties of Polymers Incorporating this compound

Property Enhancing Moiety Anticipated Benefit
Solubility Methyl Group Improved processability in common organic solvents (NMP, DMF, DMSO). nih.gov
Thermal Stability 1,2,3-Triazole Ring Increased degradation temperature, suitable for high-temperature applications.
Chemical Resistance 1,2,3-Triazole Ring Enhanced stability against acids, bases, and organic solvents.

| Mechanical Strength | Inter-chain Interactions via Triazole Ring | Improved tensile strength and durability due to dipole-dipole forces. |

The unique chemical properties of the 1,2,3-triazole ring make it a valuable component in the formulation of functional coatings. rsc.org These coatings are designed to protect surfaces from corrosion, microbial fouling, and other forms of environmental degradation.

Triazole-rich molecules have gained significant importance in materials science due to the excellent anti-microbial and anti-fouling nature of the triazole ring. rsc.org Coatings formulated with polymers or additives containing the this compound structure can form a robust protective barrier. The triazole moiety can chelate with metal surfaces, forming a passivating layer that inhibits corrosion. For instance, various triazole derivatives have been shown to be effective corrosion inhibitors for metals like mild steel in acidic environments. oup.comnih.gov The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, creating a protective film. oup.com

Table 2: Functional Attributes of Triazole-Based Coatings

Application Area Functional Moiety Protective Mechanism
Anti-Corrosion 1,2,3-Triazole Ring Adsorption on metal surfaces, formation of a protective complex layer. oup.com
Anti-Fouling 1,2,3-Triazole Ring Inhibition of microbial adhesion and biofilm formation. rsc.org

| UV Resistance | Aromatic Structure (Aniline & Triazole) | Absorption of UV radiation, preventing degradation of the underlying substrate. |

Luminescent and Optical Materials

The conjugated system formed by the aniline and triazole rings in this compound provides a foundation for designing novel luminescent and optical materials. The electronic properties of such molecules can be fine-tuned through chemical modification, leading to applications in various optoelectronic devices.

Organic molecules that emit light upon excitation are crucial for various technologies. ekb.eg Heterocyclic compounds, particularly those containing nitrogen, are excellent candidates for fluorescent materials because the nitrogen atoms can modulate the electron distribution within the molecule. nih.gov The 1,2,3-triazole moiety is a key component in the synthesis of many organic fluorescent materials. researchgate.netresearchgate.net

Table 3: Photophysical Properties of Representative Triazole-Based Fluorophores

Compound Class Excitation Maxima (λex) Emission Maxima (λem) Quantum Yield (Φf) Reference
Phenyl-substituted triazoles ~350 nm ~450 nm Not specified researchgate.net
Triazole adenine (B156593) analogues ~300-350 nm ~370-470 nm > 0.2% researchgate.net

The tunable electronic properties of materials based on this compound make them potential candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In these devices, specific organic layers are responsible for charge transport (holes and electrons) and light emission or absorption.

While direct application of the specific compound this compound is not widely reported, related structures are under investigation. Triazole-containing compounds can be designed to have appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making them suitable for use as hole-transporting materials or as hosts for emissive dopants in OLEDs. The high thermal stability imparted by the triazole ring is also a significant advantage for device longevity. Similarly, in OSCs, these materials could function as donor or acceptor components in the photoactive layer.

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive in dilute solutions but become highly luminescent in an aggregated state or in the solid form. researchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. researchgate.net

Molecules with propeller-like shapes, such as tetraphenylethylene, are classic examples of AIE-active luminogens (AIEgens). nih.gov The design of AIEgens based on the this compound scaffold is a promising research direction. By attaching bulky, rotatable groups (like additional phenyl rings) to this core structure, it is conceivable to synthesize novel AIE-active compounds. Such materials could have applications in chemical sensors, bio-imaging, and solid-state lighting. The transition from a non-emissive solution state to a highly emissive aggregated state provides a clear signal for sensing applications. nih.govresearchgate.net

Table 4: Characteristics of Aggregation-Induced Emission

Feature Description
Phenomenon Weak or no fluorescence in dilute solution; strong emission in solid state or aggregates. nih.gov
Mechanism Restriction of Intramolecular Rotation (RIR) and/or other intramolecular motions upon aggregation. researchgate.net
Molecular Design Typically involves propeller-shaped, sterically hindered molecules that prevent π-π stacking. nih.gov

| Potential Applications | Solid-state light emitters, chemical sensors, and biological probes. rsc.org |

Electronic Materials and Building Blocks

The field of organic electronics leverages the vast possibilities of molecular design to create materials with specific functions for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the electronic properties of the organic molecules used, including their energy levels (HOMO and LUMO) and their ability to self-assemble into ordered structures that facilitate charge transport.

While direct studies on this compound in advanced electronic materials are not extensively documented, the broader class of triazole derivatives has been investigated for such applications. Triazole-containing compounds are known for their good hole-blocking and electron-transporting capabilities, which are crucial properties for efficient OLEDs. mdpi.com The hybridization of different functional moieties to the triazole core allows for the tuning of these electronic properties. mdpi.com

For instance, donor-acceptor molecules incorporating a 2H-benzo[d] nih.govnih.govresearchgate.nettriazole core have been successfully employed as p-type semiconductors in OFETs. researchgate.net The planarity of the molecular structure and efficient intramolecular charge transfer are key factors in achieving good device performance. researchgate.net The aniline portion of this compound can act as a strong electron donor, which, in conjunction with the acceptor nature of the triazole ring, could lead to materials with interesting charge-transfer properties suitable for organic electronics.

The table below summarizes the performance of some organic field-effect transistors based on different triazole derivatives, illustrating the potential of this class of compounds in electronic applications.

Semiconductor MaterialDevice ArchitectureHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
D–A–D 2H-benzo[d] nih.govnih.govresearchgate.nettriazole derivativeTop-contact/bottom-gate OFETp-type semiconductorNot reported> 10^5
1,2,3-Triazolylfullerene derivative (2-naphthyl)Organic field-effect transistorNot applicable0.090 ± 10%Not reported
1,2,3-Triazolylfullerene derivative (biphenyl-4-yl)Organic field-effect transistorNot applicable0.033 ± 10%Not reported

This table presents data for related triazole compounds to illustrate the potential of the chemical class in electronic applications.

The 1,2,3-triazole moiety is a well-established ligand component in the synthesis of coordination complexes, particularly those exhibiting spin-crossover (SCO) behavior. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches, sensors, and data storage devices.

Iron(II) complexes with triazole-based ligands are among the most studied SCO compounds. nih.govnih.govmdpi.com The nitrogen atoms of the triazole ring provide a suitable ligand field strength to stabilize both the LS and HS states of the Fe(II) ion, making the transition accessible. nih.gov The specific characteristics of the SCO, such as the transition temperature (T½) and the presence of hysteresis, can be finely tuned by modifying the substituents on the triazole ligand. nih.govresearchgate.net

While there is no specific research detailing the use of this compound as a ligand in SCO complexes, its structure suggests it could act as a bidentate or monodentate ligand, coordinating to a metal center through the triazole nitrogen atoms and potentially the aniline nitrogen. The methyl and aniline substituents would influence the electronic and steric properties of the resulting complex, thereby affecting its magnetic behavior.

The following table provides examples of iron(II) spin-crossover complexes with different triazole-based ligands and their magnetic properties.

ComplexLigandSpin TransitionT½ (K)Hysteresis Width (K)
Fe(4-n-propyl-1,2,4-triazole)₃₂4-n-propyl-1,2,4-triazoleAbrupt with hysteresis~150~20
Fe(4-amino-1,2,4-triazole)₃₂4-amino-1,2,4-triazoleAbrupt with hysteresis~300~25
{Fe(MPEG-trz)₃₂}Methoxy polyethylene (B3416737) glycol-functionalized triazoleGradualNot specifiedNot specified

This table showcases the magnetic properties of related iron(II)-triazole complexes to highlight the potential of this class of compounds in magnetic materials.

Vii. Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Pathways for Enhanced Efficiency and Sustainability

Future synthetic research will likely pivot from traditional batch methods towards more efficient and environmentally benign processes. The development of unconventional synthetic pathways is crucial for the sustainable production of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives. Key areas of exploration include:

Flow Chemistry: Continuous-flow processing presents a significant opportunity to improve the synthesis of triazoles. tandfonline.comresearchgate.netumn.eduresearchgate.net This technology offers enhanced reaction control, improved safety when handling potentially energetic intermediates like azides, and facile scalability. umn.edu The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.govresearchgate.net Its application to the synthesis of triazole derivatives has been shown to dramatically reduce reaction times and, in some cases, improve product yields. nih.govresearchgate.net Future studies should investigate the feasibility of microwave-assisted protocols for the key bond-forming reactions in the synthesis of this compound.

Sustainable Catalysis: The use of green and reusable catalysts is a cornerstone of sustainable chemistry. Research into employing heterogeneous catalysts, such as zinc oxide nanoparticles, for triazole synthesis offers a promising alternative to traditional copper catalysts, which can be difficult to remove from the final product. mdpi.com Exploring such catalytic systems for the synthesis of the target molecule could lead to more environmentally friendly and cost-effective production methods.

Synthetic ApproachPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved scalability, higher yields, reduced waste.
Microwave-Assisted Synthesis Drastically reduced reaction times, potential for improved yields.
Sustainable Catalysis Use of reusable and less toxic catalysts, simplified purification.

Integration of Advanced Machine Learning and Artificial Intelligence for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. For this compound, these computational tools can accelerate the design of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies are instrumental in understanding the relationship between the chemical structure and biological activity of a compound. nih.govresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. researchgate.netmdpi.comnih.govtandfonline.com Machine learning models can be trained on existing data to predict the pharmacokinetic and toxicological profiles of novel derivatives of this compound, reducing the reliance on costly and time-consuming experimental assays. researchgate.netmdpi.com

Generative Models for Molecular Design: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to design novel molecules with desired properties. By learning from the chemical space around this compound, these models can propose new structures that are optimized for specific applications, such as enhanced biological activity or improved material properties.

Computational ToolApplication in this compound Research
QSAR Predict biological activity and guide the design of more potent derivatives.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles of new analogues.
Generative Models Design novel molecules with optimized properties for specific applications.

Development of Next-Generation Materials with Precisely Tunable Properties and Multifunctionality

The unique structural features of this compound make it an attractive building block for the development of advanced materials. Future research in this area will focus on creating materials with precisely controlled properties and multiple functionalities.

Organic Electronics: The electron-rich nature of the triazole and aniline (B41778) moieties suggests potential applications in organic electronics. Future work could explore the incorporation of this compound into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Polymers and Coatings: Derivatives of this compound could be used as monomers for the synthesis of novel polymers with enhanced thermal stability, chemical resistance, or specific optical properties. Such polymers could find applications as high-performance coatings, membranes, or specialty plastics.

Supramolecular Assemblies: The hydrogen bonding capabilities of the aniline group and the coordinating potential of the triazole ring make this compound an interesting candidate for the construction of supramolecular structures. These organized assemblies could exhibit unique properties, such as sensing capabilities or catalytic activity.

Interdisciplinary Research Integrating Insights from Diverse Fields of Chemical Science and Engineering

The future of research on this compound will be characterized by increasing collaboration between different scientific disciplines. The complex challenges and exciting opportunities associated with this molecule necessitate an interdisciplinary approach.

Chemical Biology: Investigating the interactions of this compound and its derivatives with biological systems will be crucial for the development of new therapeutic agents. This will require close collaboration between synthetic chemists, biochemists, and pharmacologists.

Materials Science and Engineering: The design and fabrication of new materials based on this compound will benefit from the expertise of materials scientists and engineers. Their knowledge of material processing, characterization, and device fabrication will be essential for translating molecular properties into functional materials.

Computational Chemistry and Data Science: The synergy between experimental chemistry and computational modeling will continue to grow. Computational chemists and data scientists will play a vital role in predicting molecular properties, guiding experimental design, and analyzing large datasets.

Q & A

Q. How can structural characterization of this compound be optimized using crystallographic tools like SHELX?

  • Methodological Answer : SHELXL is a robust program for refining small-molecule crystal structures. Key steps include: (i) Using high-resolution diffraction data to model hydrogen bonding between the triazole ring and adjacent functional groups. (ii) Applying twin refinement (via the TWIN command) if crystal twinning is observed .
  • Validation tools in SHELX (e.g., R-factor analysis) ensure accurate electron density mapping for the triazole-aniline moiety.

Q. What analytical techniques are critical for verifying purity and functional group integrity?

  • Methodological Answer :
  • NMR : Focus on aromatic proton splitting patterns (e.g., coupling between triazole protons and methyl groups).
  • Mass Spectrometry : Monitor for isotopic patterns consistent with triazole (e.g., [M+H]+ at m/z 189.1).
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to resolve impurities from regiochemical byproducts .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : The compound’s structural analogs (e.g., 2-(benzotriazol-2-yl)aniline) are classified as skin/eye irritants (Category 2/2A). Recommended practices include:
  • Using nitrile gloves and fume hoods during synthesis.
  • Storing under inert gas (N₂/Ar) to prevent oxidation of the aniline group .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole coupling be addressed during synthesis?

  • Methodological Answer : Regioselectivity in triazole formation (1,2,3-triazol-2-yl vs. 1,2,3-triazol-1-yl) is influenced by reaction conditions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regiochemistry, but thermal methods may yield mixtures. A case study for 5-methoxy-2-(2H-triazol-2-yl)benzoic acid showed that CuI/Cs₂CO₃ in DMF at 70°C produced 94% of the desired regioisomer, with minor byproducts removed via pH-selective precipitation .

Q. How can computational modeling predict bioactivity or interaction sites for this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., orexin receptors, as seen in MK-4305, a triazole-containing drug analog ).
  • DFT Calculations : Analyze electron density distribution to identify nucleophilic/electrophilic sites on the triazole ring for functionalization .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields?

  • Methodological Answer : Discrepancies may arise from solvent polarity or impurities. For example:
  • NMR Shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding effects.
  • Yield Optimization : Replicate literature procedures (e.g., Mangion’s method for triazole-benzoic acid derivatives ) while controlling moisture levels, as aniline groups are hygroscopic.

Q. How can this compound be integrated into metallo-organic frameworks (MOFs) or bio-conjugation applications?

  • Methodological Answer : The triazole group’s chelating ability enables coordination with transition metals (e.g., Pd, Cu). For bioconjugation:
  • Modify the aniline’s primary amine via diazotization to create aryl diazonium salts, which react with tyrosine residues in proteins .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Methodological Answer : Pilot-scale reactions often face heat dissipation issues, leading to byproduct formation. Mitigation strategies include:
  • Using flow chemistry to control exothermic triazole cyclization.
  • Implementing inline HPLC monitoring to trigger cooling if regiochemical purity drops below 95% .

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